5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group attached to an oxane ring at the 2nd position, and a carbonitrile group at the 3rd position of the pyridine ring. It is used as a building block in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromopyridine and methanol.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, typically using a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Intermediate Formation: The intermediate 5-bromo-2-methoxypyridine is formed by the substitution of one bromine atom with a methoxy group.
Final Product: The intermediate is then reacted with oxane-4-ylmethanol under similar conditions to yield the final product, this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium complexes and bases such as potassium carbonate
Major Products
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the compound, and biaryl compounds from coupling reactions .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It acts as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory and cancer pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methoxypyridine: Similar structure but lacks the oxane-4-ylmethoxy group.
2-Bromo-5-methylpyridine: Similar bromine substitution but with a methyl group instead of a methoxy group.
5-Bromo-2-fluoropyridine: Similar bromine substitution but with a fluorine atom instead of a methoxy group
Uniqueness
5-Bromo-2-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile is unique due to the presence of the oxane-4-ylmethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in organic synthesis and scientific research .
Eigenschaften
Molekularformel |
C12H13BrN2O2 |
---|---|
Molekulargewicht |
297.15 g/mol |
IUPAC-Name |
5-bromo-2-(oxan-4-ylmethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H13BrN2O2/c13-11-5-10(6-14)12(15-7-11)17-8-9-1-3-16-4-2-9/h5,7,9H,1-4,8H2 |
InChI-Schlüssel |
LVOVOLRUQWQYNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1COC2=C(C=C(C=N2)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.